
3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(2-(Aminométhyl)-1H-imidazol-5-yl)-N,N-diméthylaniline est un composé organique complexe qui présente à la fois un cycle imidazole et un fragment aniline.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(2-(Aminométhyl)-1H-imidazol-5-yl)-N,N-diméthylaniline implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la formation du cycle imidazole suivie de l'introduction du groupe aniline. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour garantir des rendements élevés et une pureté optimale.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réactions à grande échelle utilisant des systèmes automatisés pour contrôler les paramètres de réaction. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie et la cristallisation sont courantes pour atteindre la qualité de produit souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(2-(Aminométhyl)-1H-imidazol-5-yl)-N,N-diméthylaniline peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du fragment aniline.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Composés halogénés en présence d'une base.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de l'imidazole avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut conduire à la formation de dérivés d'amine.
Applications De Recherche Scientifique
Le 3-(2-(Aminométhyl)-1H-imidazol-5-yl)-N,N-diméthylaniline a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de sa capacité à interagir avec diverses biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris des activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les catalyseurs.
Mécanisme d'action
Le mécanisme par lequel le 3-(2-(Aminométhyl)-1H-imidazol-5-yl)-N,N-diméthylaniline exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le cycle imidazole peut se coordonner avec des ions métalliques, tandis que le groupe aniline peut participer à des liaisons hydrogène et à des interactions π-π. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs et d'autres protéines, conduisant à divers effets biologiques.
Mécanisme D'action
The mechanism by which 3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the aniline group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Aminométhyl)-1H-imidazole : N'a pas le groupe aniline, ce qui le rend moins polyvalent dans certaines applications.
N,N-Diméthylaniline : Ne contient pas le cycle imidazole, ce qui limite sa capacité à se coordonner avec les ions métalliques.
Unicité
Le 3-(2-(Aminométhyl)-1H-imidazol-5-yl)-N,N-diméthylaniline est unique en raison de la présence à la fois des fonctionnalités imidazole et aniline. Cette double fonctionnalité lui permet de participer à un éventail plus large de réactions chimiques et d'interactions, ce qui en fait un composé précieux dans divers domaines de la recherche et de l'industrie.
Propriétés
Formule moléculaire |
C12H16N4 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
3-[2-(aminomethyl)-1H-imidazol-5-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C12H16N4/c1-16(2)10-5-3-4-9(6-10)11-8-14-12(7-13)15-11/h3-6,8H,7,13H2,1-2H3,(H,14,15) |
Clé InChI |
BMIABAUEBIMSLA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC(=C1)C2=CN=C(N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


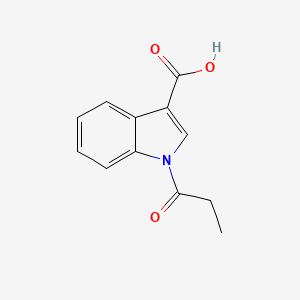
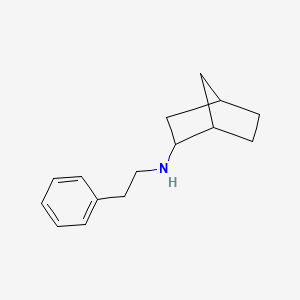
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11892340.png)

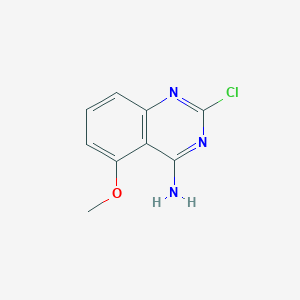
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11892367.png)
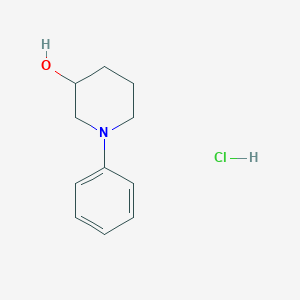
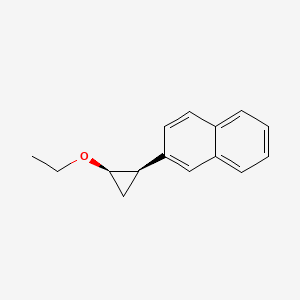
![8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11892386.png)
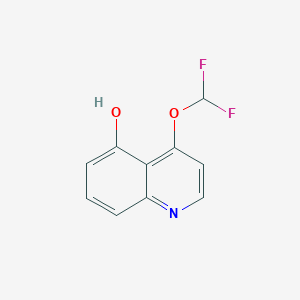
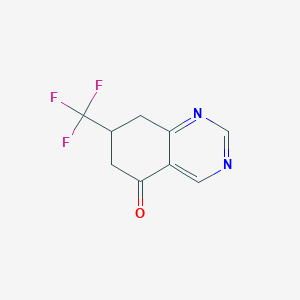
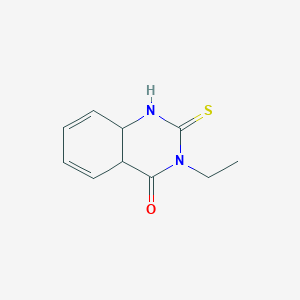
![6-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11892412.png)
![N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11892413.png)
